molecular formula C27H50Cl2P2Pd B12637377 Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane

Cat. No.: B12637377
M. Wt: 614.0 g/mol
InChI Key: JLEVAMQVDDHWOI-UHFFFAOYSA-L
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Description

Dichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is a palladium complex featuring a bidentate diphosphine ligand. The ligand, 1,3-bis(dicyclohexylphosphino)propane (IUPAC name: dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane), has the molecular formula C27H50P2 and a molecular weight of 436.6 g/mol . Its structure includes two dicyclohexylphosphine groups linked by a propyl chain, providing flexibility and steric bulk. This ligand forms stable complexes with palladium, making it valuable in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .

Key properties:

  • CAS Number: 103099-52-1
  • Purity: 95% (typical commercial grade)
  • InChIKey: RSJBEKXKEUQLER-UHFFFAOYSA-N
  • SMILES: C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 .

Properties

Molecular Formula

C27H50Cl2P2Pd

Molecular Weight

614.0 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane

InChI

InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2/p-2

InChI Key

JLEVAMQVDDHWOI-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

Method A: Using Sodium Carbonate and Tetrakis(triphenylphosphine)palladium(0)

  • Reagents : Sodium carbonate, tetrakis(triphenylphosphine)palladium(0), ethanol, toluene.
  • Procedure :
    • A solution of dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane was prepared in ethanol and toluene under an argon atmosphere.
    • Sodium carbonate was added followed by tetrakis(triphenylphosphine)palladium(0).
    • The mixture was stirred at 85°C for 2 hours.
  • Yield : Approximately 8.8 mg of the target compound was obtained after purification via preparative HPLC.
  • Notes : The reaction was monitored using HPLC with a retention time of 2.203 minutes.

Method B: Using Potassium Acetate and N,N-Dimethylformamide

  • Reagents : Potassium acetate, N,N-dimethylformamide, bis(pinacolato)diboron.
  • Procedure :
    • A mixture containing N1-(4-bromo-2-chlorophenyl)-N1-methyl-1-benzenesulfonamide, bis(pinacolato)diboron, potassium acetate, and dichloropalladium(II) was heated in DMF under nitrogen at 100°C for 16 hours.
    • Post-reaction, the DMF was evaporated, and the residue was purified using silica gel flash chromatography.
  • Yield : 0.25 g of crude product was isolated as a dark oil.

Method C: Utilizing Triethylamine in Dichloromethane

  • Reagents : Triethylamine, dichloromethane, palladium(II) chloride.
  • Procedure :
    • The starting materials were mixed with triethylamine and dichloromethane under reflux conditions for several hours.
    • Following the reaction completion, the mixture was filtered and concentrated to yield the product.
  • Yield : Approximately 195 mg of the target compound was obtained after purification by chromatography.

Method D: Cross-Coupling Reaction with Palladium Catalyst

  • Reagents : Palladium acetate, tri-o-tolylphosphine.
  • Procedure :
    • A solution containing various aryl halides and phosphines was treated with palladium acetate in a suitable solvent (e.g., toluene).
    • The reaction mixture was heated under nitrogen atmosphere for several hours to facilitate coupling.
  • Yield : Yields varied depending on substrate combinations but generally ranged from moderate to high.

The following table summarizes the yields and specific conditions for each preparation method discussed:

Method Reagents Temperature Yield Purification Method
A Sodium carbonate, tetrakis(triphenylphosphine)palladium(0) 85°C 8.8 mg HPLC
B Potassium acetate, N,N-dimethylformamide 100°C 0.25 g Silica gel flash chromatography
C Triethylamine, dichloromethane Reflux 195 mg Chromatography
D Palladium acetate, tri-o-tolylphosphine Heating under nitrogen Moderate to high Varies

The preparation of dichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane can be effectively achieved through various methods involving different catalysts and solvents. Each method presents unique advantages regarding yield and purity of the final product. Further optimization of these methods could lead to improved efficiencies in synthesizing this important catalytic compound.

Chemical Reactions Analysis

Types of Reactions

Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .

Scientific Research Applications

Catalytic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

  • Suzuki-Miyaura Coupling : The compound acts as a catalyst in the reaction between aryl halides and boronic acids, leading to biaryl compounds. This process is valuable in drug discovery and development.
  • Heck Reaction : It facilitates the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes that are prevalent in many chemical industries.

Table 1: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reaction Time (hours)
Suzuki-MiyauraDichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane852
Heck ReactionDichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane901

Case Studies

3.1 Application in Pharmaceutical Synthesis

A notable case study involves the synthesis of a key intermediate for an anti-cancer drug using dichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane as a catalyst. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness in complex organic syntheses.

  • Study Findings : The use of this catalyst resulted in a yield exceeding 92% for the desired product after optimization of reaction conditions.

3.2 Industrial Application

In an industrial setting, this compound has been employed for synthesizing agrochemical intermediates. The efficiency of the catalyst allows for reduced reaction times and increased throughput in production processes.

  • Results : Implementing this catalyst led to a significant decrease in production costs while maintaining product quality.

Mechanistic Insights

The mechanism by which dichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane operates involves the formation of a palladium-phosphine complex that facilitates oxidative addition and reductive elimination steps crucial for cross-coupling processes. This mechanism enhances the reactivity of substrates by stabilizing transition states, thus lowering activation energies.

Mechanism of Action

The mechanism by which dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

trans-Dichloridobis{dicyclohexyl[4-(dimethylamino)phenyl]phosphane}-platinum(II)

Structure: This platinum(II) complex uses dicyclohexyl[4-(dimethylamino)phenyl]phosphane ligands. Unlike the propyl-linked diphosphine in the target compound, this ligand combines dicyclohexyl and dimethylaminophenyl groups, introducing electronic modulation via the NMe2 substituent. Key Differences:

  • Geometry : The platinum center adopts a trans-square-planar geometry with Pt–P and Pt–Cl bond lengths of 2.3258 Å and 2.3106 Å , respectively .
  • Cone Angle : The effective cone angle of the ligand is 164° , indicating significant steric bulk .

Dicyclohexyl(3-isopropoxy-2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphane

Structure : This ligand features a bulky biphenyl backbone with isopropoxy and triisopropyl substituents, creating a rigid, highly hindered environment.
Key Differences :

  • Steric Demand : The triisopropylbiphenyl group imposes greater steric hindrance than the dicyclohexylpropane backbone, favoring selective catalysis in sterically demanding reactions .
  • Bite Angle : The rigid biphenyl structure likely results in a larger bite angle compared to the flexible propyl linker in the target compound, altering metal coordination geometry.

1,3-Bis(dicyclohexylphosphino)propane Bis(tetrafluoroborate)

Structure : This is the tetrafluoroborate salt of the same ligand in the target compound.
Key Differences :

  • Counterion Effects : The BF4⁻ counterion improves solubility in polar aprotic solvents compared to the neutral dichloropalladium complex, facilitating catalyst activation in specific reaction conditions .
  • Reactivity : Ionic forms may enhance oxidative addition kinetics in palladium-catalyzed cross-couplings due to improved charge separation.

Steric and Electronic Influence

  • Cone Angles : The target ligand’s cone angle (estimated >160° based on dicyclohexyl groups) is comparable to the platinum complex’s 164° . Both exceed simpler ligands like PPh3 (~145°), enhancing steric control in catalysis.
  • Electronic Donation : The absence of electron-donating substituents (e.g., NMe2 in ) makes the target ligand more electron-neutral, suitable for reactions requiring balanced electronic effects.

Flexibility vs. Rigidity

  • The propyl linker in the target compound allows conformational flexibility, enabling adaptive coordination to palladium. In contrast, rigid ligands (e.g., triisopropylbiphenyl in ) enforce fixed geometries, favoring enantioselective catalysis.

Biological Activity

Dichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane (often referred to as Pd(dcy)2) is a palladium complex that has garnered attention for its applications in catalysis and potential biological activities. This article will explore the compound's biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Dichloropalladium; dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane features a palladium center coordinated with two dicyclohexylphosphine ligands and two chloride ions. The presence of phosphine ligands enhances the stability and reactivity of the palladium center, making it suitable for various chemical transformations.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have shown that palladium complexes exhibit significant anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
    • For instance, research indicates that Pd(dcy)2 can disrupt mitochondrial function, leading to increased oxidative stress and apoptosis in human cancer cell lines .
  • Antiviral Properties :
    • Recent investigations have highlighted the potential of palladium complexes in antiviral applications. Pd(dcy)2 has been evaluated for its ability to inhibit viral replication, particularly in the context of RNA viruses.
    • A patent describes processes for preparing antiviral compounds that include palladium complexes as key intermediates, suggesting their utility in developing antiviral therapies .
  • Enzyme Inhibition :
    • There is evidence that palladium complexes can act as enzyme inhibitors. The interaction with specific enzymes could lead to altered metabolic pathways in organisms, which may have therapeutic implications.

Case Study 1: Anticancer Effects on Human Cell Lines

A study conducted by researchers at a major university investigated the effects of Pd(dcy)2 on various human cancer cell lines. The results demonstrated:

  • Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming that Pd(dcy)2 induces apoptosis through mitochondrial dysfunction .

Case Study 2: Antiviral Activity Against RNA Viruses

In another study focused on antiviral activity, Pd(dcy)2 was tested against several RNA viruses:

  • Inhibition Rates : The compound showed up to 70% inhibition of viral replication at optimal concentrations.
  • Mechanism : It was proposed that Pd(dcy)2 interferes with viral entry or replication processes, although further mechanistic studies are needed to elucidate the exact pathways involved .

Table 1: Biological Activities of Pd(dcy)2

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntiviralInhibition of viral replication
Enzyme inhibitionAltered metabolic pathways

Table 2: Summary of Case Studies

Study FocusKey Findings
Cancer Cell LinesReduced viability; apoptosisPromising anticancer agent
RNA Virus InhibitionUp to 70% inhibitionPotential antiviral candidate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dichloropalladium complexes with dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane ligands?

  • Methodological Answer : The ligand can be synthesized via a two-step process: (1) lithiation of a biphenyl precursor using n-butyllithium in THF/hexane mixtures, followed by (2) substitution with chlorodicyclohexylphosphane (Cy₂PCl) under inert conditions . For palladium coordination, stoichiometric reactions with PdCl₂ in polar aprotic solvents (e.g., DMF) at 60–80°C yield stable complexes. Monitor reaction progress using ³¹P NMR to confirm ligand binding .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • ³¹P NMR : To confirm ligand coordination and assess phosphane environment shifts (δ ~20–30 ppm for Pd-bound phosphanes) .
  • X-ray crystallography : For resolving Pd-P bond distances (typically 2.2–2.4 Å) and ligand geometry .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N, P, Pd ratios) .

Q. How do solvent polarity and temperature influence ligand stability during synthesis?

  • Methodological Answer : Nonpolar solvents (e.g., hexane) favor ligand lithiation steps, while polar solvents (DMF, THF) enhance Pd coordination. Elevated temperatures (>70°C) may degrade phosphane ligands; optimize via kinetic studies using in situ IR spectroscopy to track Pd-P bond formation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic activities in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from:

  • Ligand-to-metal ratios : Excess ligand (≥2:1) can inhibit catalysis by sativating Pd centers. Use kinetic profiling (e.g., UV-Vis monitoring of oxidative addition steps) to identify optimal ratios .
  • Steric effects : Bulky cyclohexyl groups may hinder substrate access. Compare turnover frequencies (TOFs) with less hindered analogues (e.g., triphenylphosphane systems) .
  • Theoretical validation : Apply DFT calculations to model Pd-ligand interactions and transition-state geometries .

Q. How can ligand design be optimized for selective C–C bond activation?

  • Methodological Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., CF₃) to enhance Pd electrophilicity. Synthesize derivatives via Suzuki-Miyaura coupling and test in Heck reactions .
  • Steric tuning : Replace cyclohexyl with smaller alkyl groups (e.g., methyl) to reduce steric hindrance. Monitor catalytic efficiency via GC-MS product yields .

Q. What strategies resolve data discrepancies in Pd leaching studies during catalysis?

  • Methodological Answer :

  • ICP-MS analysis : Quantify Pd leaching post-reaction. Correlate with catalytic activity loss to distinguish homogeneous vs. heterogeneous pathways .
  • Poisoning experiments : Add Hg(0) to quench colloidal Pd; persistent activity suggests ligand-stabilized Pd(0) nanoparticles .

Q. How do environmental factors (e.g., moisture, oxygen) impact catalytic cycle reproducibility?

  • Methodological Answer :

  • Controlled atmosphere techniques : Use Schlenk lines or gloveboxes for oxygen-/moisture-sensitive steps. Compare reaction yields under inert vs. ambient conditions .
  • In situ EPR spectroscopy : Detect Pd(I) intermediates formed via oxidative degradation .

Methodological Frameworks for Research Design

Integrating theoretical models into experimental design for Pd-phosphane systems

  • Guidance : Align hypotheses with coordination chemistry principles (e.g., Tolman electronic parameters for phosphane ligands) . Use ab initio molecular dynamics to simulate solvent effects on Pd-ligand dissociation .

Addressing reproducibility challenges in heterogeneous catalysis studies

  • Guidance : Adopt the quadripolar model (theoretical, epistemological, morphological, technical poles) to systematically evaluate variables (e.g., catalyst pretreatment, substrate purity) .

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